molecular formula C8H3F5O2 B1346565 2,3,4,5,6-Pentafluorophenylacetic acid CAS No. 653-21-4

2,3,4,5,6-Pentafluorophenylacetic acid

Cat. No.: B1346565
CAS No.: 653-21-4
M. Wt: 226.1 g/mol
InChI Key: LGCODSNZJOVMHV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,5,6-Pentafluorophenylacetic acid can be synthesized through several methods. One common route involves the reaction of pentafluorobenzene with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction typically requires controlled temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors. These methods ensure consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluorophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride) . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetic acids, while oxidation and reduction reactions can produce a range of carboxylic acids, ketones, alcohols, and aldehydes .

Scientific Research Applications

2,3,4,5,6-Pentafluorophenylacetic acid (PFPAA) is a fluorinated organic compound with a wide range of applications in biochemical reactions, medicinal chemistry, and chemical research. PFPAA's unique properties, derived from its five fluorine atoms attached to a phenyl ring, enhance its reactivity and stability, making it valuable for various scientific purposes.

Scientific Research Applications

PFPAA plays a crucial role in biochemical reactions, particularly in the synthesis of fluorinated compounds. It interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it can inhibit certain enzymes involved in metabolic pathways by binding to their active sites, thereby altering their activity. The interactions between this compound and biomolecules are primarily driven by its fluorine atoms, which can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins.

Synthesis of Fluorinated Compounds

PFPAA is a key building block in the synthesis of various fluorinated compounds, which are of interest in pharmaceutical and agrochemical research. The introduction of fluorine atoms into organic molecules can alter their physical, chemical, and biological properties, leading to novel drugs and pesticides with improved efficacy and metabolic stability.

Enzyme Inhibition Studies

PFPAA can be used to study enzyme mechanisms and develop enzyme inhibitors. Its ability to bind to the active sites of enzymes makes it a valuable tool for understanding enzyme function and designing targeted inhibitors.

Modification of Silica Surfaces

PFPAA can be used to modify silica surfaces for use in chromatography . Modified silica can then be used as a stationary phase in chromatographic separations, particularly for separating molecules with similar polarity, chemical structure, and slightly different molecular shapes .

PFPAA exhibits significant biological activity and has potential applications in medicinal chemistry and biochemical research.

Effects on Cellular Processes

PFPAA can influence cell signaling pathways by modulating the activity of key signaling molecules. Additionally, it has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins. This compound can also impact cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

The molecular mechanism of PFPAA involves its binding interactions with biomolecules. It can inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can activate certain enzymes by inducing conformational changes that enhance their activity. The compound’s effects on gene expression are mediated through its interactions with transcription factors, which can either promote or inhibit the transcription of specific genes.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentafluorophenylacetic acid involves its interaction with molecular targets through various pathways:

Biological Activity

2,3,4,5,6-Pentafluorophenylacetic acid (PFPAA) is a fluorinated organic compound recognized for its significant biological activity and potential applications in various fields including medicinal chemistry and biochemical research. This article delves into its biological mechanisms, effects on cellular processes, and relevant research findings.

Overview of this compound

  • Chemical Formula : C8H3F5O2
  • Molecular Weight : 226.10 g/mol
  • CAS Number : 653-21-4

PFPAA is characterized by five fluorine atoms attached to a phenyl ring, which enhances its reactivity and stability compared to less fluorinated analogs. The unique electronic properties of the fluorine substituents may improve binding affinity to biological targets, making it an interesting compound for drug development and enzyme inhibition studies.

Interaction with Biological Molecules

PFPAA exhibits notable interactions with various biomolecules:

  • Enzyme Inhibition : PFPAA can inhibit enzymes by binding to their active sites, thus preventing substrate interaction and catalytic activity. This mechanism is crucial in metabolic pathways where specific enzyme activity needs modulation.
  • Protein Binding : The compound's fluorine atoms enhance hydrophobic interactions with proteins, potentially increasing membrane permeability and facilitating better drug delivery systems.

Cellular Effects

The biological effects of PFPAA can be summarized as follows:

  • Influence on Cell Signaling : PFPAA modulates key signaling pathways by interacting with signaling molecules and transcription factors. This can lead to alterations in gene expression and cellular responses.
  • Metabolic Activity : The compound affects cellular metabolism by either activating or inhibiting metabolic enzymes, which can lead to changes in energy production and metabolite levels.

Enzyme Inhibition Studies

Research has shown that derivatives of PFPAA have potential as anti-inflammatory agents due to their ability to inhibit specific enzymes involved in inflammatory pathways. For example:

  • A study evaluated the binding affinity of PFPAA derivatives to cyclooxygenase enzymes (COX), indicating their potential as therapeutic agents in managing inflammation.

Pharmacological Applications

PFPAA has been investigated for its role in drug development:

  • Fluorinated Drug Design : Its derivatives are being explored for improved pharmacokinetic properties in pharmaceuticals targeting specific biological pathways. The enhanced lipophilicity due to fluorination is believed to contribute positively to drug absorption and efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-Fluorophenylacetic AcidOne fluorine atom on phenyl ringLess stable than pentafluorinated analogs
2,3-Difluorophenylacetic AcidTwo fluorine atomsLower lipophilicity compared to pentafluorinated compounds
2-(Trifluoromethyl)phenylacetic AcidOne trifluoromethyl groupDifferent electronic properties affecting reactivity

The high degree of fluorination combined with the carboxylic acid functionality in PFPAA enhances its reactivity profile significantly compared to its analogs.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 2,3,4,5,6-Pentafluorophenylacetic acid critical for experimental design?

The compound (C₈H₃F₅O₂) has a molecular weight of 226.1002 g/mol and a CAS Registry Number of 653-21-3. Its IUPAC Standard InChIKey (LGCODSNZJOVMHV-UHFFFAOYSA-N) aids in database referencing. The electron-withdrawing pentafluorophenyl group significantly impacts acidity, solubility, and reactivity, making it essential for designing reactions requiring fluorinated intermediates. Structural analysis via X-ray crystallography reveals triclinic crystal systems (space group P1) with unit cell parameters a = 9.288 Å, b = 11.099 Å, and c = 15.723 Å .

Q. What synthetic methodologies are recommended for preparing this compound?

A common approach involves reacting fluorinated aromatic precursors with acetic acid derivatives under acidic or basic conditions. For example, analogous fluorinated benzoic acids are synthesized via nucleophilic substitution or coupling reactions. Ethanol is often used as a solvent due to its compatibility with fluorinated intermediates. Crystallization via slow solvent evaporation (e.g., ethanol) yields pure crystals suitable for structural studies .

Q. How should researchers characterize the purity and identity of this compound?

Use a combination of techniques:

  • NMR spectroscopy (¹⁹F and ¹H) to confirm fluorination patterns and acetic acid moiety.
  • Mass spectrometry (HRMS) to verify molecular weight (observed m/z ≈ 226.1002).
  • X-ray diffraction to resolve crystal packing and hydrogen-bonding networks (e.g., C–H⋯F and F⋯π interactions) .
  • Melting point analysis (lit. range 108–110°C) to assess purity .

Advanced Research Questions

Q. How do non-covalent interactions involving fluorine atoms influence the supramolecular assembly of this compound?

Fluorine participates in weak but critical interactions:

  • C–H⋯F hydrogen bonds (2.3–2.5 Å) stabilize molecular dimers.
  • F⋯F contacts (2.8–3.2 Å) and F⋯π interactions (3.4 Å) contribute to 3D network formation.
  • Classical N–H⋯O and O–H⋯O hydrogen bonds (1.8–2.1 Å) link ions and neutral molecules in co-crystals. These interactions are validated via crystallographic refinement (R = 0.078, wR = 0.276) .

Q. What strategies mitigate contradictions in spectroscopic or crystallographic data for fluorinated aromatics?

  • Temperature-controlled crystallography : Variations in unit cell parameters (e.g., α = 75.93°, β = 79.45°) may arise from thermal motion; collect data at 293 K or lower to reduce disorder .
  • Multi-scan absorption correction : Apply methods like SADABS to address intensity fluctuations in X-ray datasets (e.g., Tmin = 0.934, Tmax = 0.952) .
  • DFT calculations : Compare experimental and computed geometric parameters (bond lengths, angles) to validate crystallographic models .

Q. How can this compound be utilized in designing fluorinated bioactive analogs?

The pentafluorophenyl group enhances metabolic stability and lipophilicity. Methodological steps include:

  • Derivatization : Couple the acetic acid moiety to amines or alcohols via EDC/HOBt-mediated activation.
  • Structure-activity relationship (SAR) studies : Compare analogs with varying fluorine substitution patterns (e.g., 2,4,6-trifluoro vs. pentafluoro) to assess electronic effects on target binding .

Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?

  • Matrix interference : Use gas chromatography–mass spectrometry (GC-MS) with pentafluorobenzyl bromide (PFBBr) derivatization to enhance volatility and detection limits.
  • Ion suppression : Employ isotopically labeled internal standards (e.g., ¹³C-labeled analogs) for accurate quantification in cerebrospinal fluid or plasma .

Q. Methodological Notes

  • Crystallography : Refinement protocols should include riding hydrogen models (C–H = 0.93 Å, Uiso = 1.2Ueq) and anisotropic displacement parameters for non-H atoms .
  • Synthetic scale-up : Maintain stoichiometric excess (e.g., 1:3 molar ratio of amine to fluorinated acid) to drive reaction completion .

Properties

IUPAC Name

2-(2,3,4,5,6-pentafluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O2/c9-4-2(1-3(14)15)5(10)7(12)8(13)6(4)11/h1H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCODSNZJOVMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215642
Record name (Pentafluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

653-21-4
Record name 2,3,4,5,6-Pentafluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=653-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Pentafluorophenyl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Pentafluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (pentafluorophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.453
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (PENTAFLUOROPHENYL)ACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

2,3,4,5,6-Pentafluorophenylacetic acid
2,3,4,5,6-Pentafluorophenylacetic acid
2,3,4,5,6-Pentafluorophenylacetic acid
2,3,4,5,6-Pentafluorophenylacetic acid
2,3,4,5,6-Pentafluorophenylacetic acid
2,3,4,5,6-Pentafluorophenylacetic acid

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